molecular formula C24H21FN4O B10918637 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918637
M. Wt: 400.4 g/mol
InChI Key: JHMIUTMASJTQBV-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a phenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, hydrogenation catalysts for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can introduce various aryl groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C24H21FN4O

Molecular Weight

400.4 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21FN4O/c1-2-17-14-20(24(30)27-18-8-6-7-16(25)13-18)21-22(15-11-12-15)28-29(23(21)26-17)19-9-4-3-5-10-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,30)

InChI Key

JHMIUTMASJTQBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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